3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride
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Overview
Description
3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride is a heterocyclic compound that features a pyridazine ring fused with a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid . The reaction is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyridazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyridazine compounds.
Scientific Research Applications
3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
Pyrazoline Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Trifluoromethyl Group-Containing Drugs: These compounds also feature heterocyclic rings and are known for their pharmacological properties.
Uniqueness
What sets 3-oxo-6-(pyridin-3-yl)-2,3-dihydropyridazine-4-carboxylic acid hydrochloride apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
CAS No. |
1955498-58-4 |
---|---|
Molecular Formula |
C10H8ClN3O3 |
Molecular Weight |
253.6 |
Purity |
95 |
Origin of Product |
United States |
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